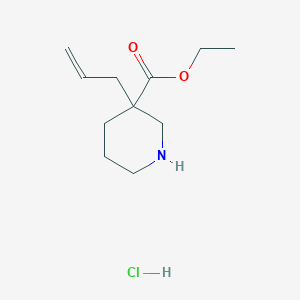

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride

Description

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride is a piperidine-based compound featuring an allyl substituent at the 3-position of the piperidine ring and an ethyl ester group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

ethyl 3-prop-2-enylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11;/h3,12H,1,4-9H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUKQALGIIDCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the nucleophilic substitution reaction of ethyl piperidine-3-carboxylate with allyl bromide under basic conditions. This reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, with bases like sodium hydride or potassium carbonate facilitating the substitution. The final product is converted into its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl to improve its stability and crystallinity.

Detailed Stepwise Preparation

Based on patent literature and research findings, a detailed multi-step synthesis can be outlined as follows, adapted for the specific compound:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of ethyl piperidine-3-carboxylate | Starting from 3-pyridineacetic acid derivatives, esterification and reduction steps under controlled conditions | High yield, pure intermediate |

| 2 | N-alkylation with allyl bromide | Reaction in anhydrous organic solvent (e.g., dichloromethane or THF), base such as sodium hydride or potassium carbonate, room temperature to mild heating | Efficient nucleophilic substitution |

| 3 | Formation of hydrochloride salt | Introduction of dry HCl gas into a solution of the free base in diethyl ether at 0-5°C | Quantitative precipitation of white solid hydrochloride salt |

Example Synthesis Protocol

- Dissolve ethyl piperidine-3-carboxylate in anhydrous tetrahydrofuran.

- Add potassium carbonate as base under inert atmosphere.

- Slowly add allyl bromide dropwise with stirring at room temperature.

- Allow reaction to proceed for several hours until completion (monitored by TLC).

- Filter off inorganic salts and evaporate solvent under reduced pressure.

- Dissolve residue in diethyl ether and bubble dry HCl gas through the solution in an ice bath.

- Collect precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

Industrial Considerations

For scale-up and industrial production, continuous flow reactors and automated systems are employed to optimize reaction time, yield, and purity. Parameters such as temperature, pressure, and reagent stoichiometry are tightly controlled to ensure consistent quality. The use of environmentally benign solvents and efficient purification methods are also considered to meet regulatory standards.

Analytical and Research Findings

Reaction Monitoring and Purity Assessment

- Thin Layer Chromatography (TLC) is used to monitor the progress of the alkylation reaction.

- Purity of intermediates and final product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and structural integrity.

- The hydrochloride salt typically presents as a white crystalline solid with high purity (>98%) confirmed by elemental analysis.

Chemical Reactivity Insights

- The allyl group introduced is reactive and can undergo further chemical transformations such as oxidation to epoxides or aldehydes using m-chloroperbenzoic acid or potassium permanganate.

- The ester moiety can be selectively reduced to alcohols using lithium aluminum hydride if desired for downstream modifications.

- The hydrochloride salt form improves compound stability and solubility, facilitating handling and storage.

Summary Table of Preparation Methods

| Parameter | Method Details | Remarks |

|---|---|---|

| Starting Material | Ethyl piperidine-3-carboxylate | Commercially available or synthesized from 3-pyridineacetic acid derivatives |

| Alkylating Agent | Allyl bromide | Used in slight molar excess |

| Base | Sodium hydride or potassium carbonate | Facilitates nucleophilic substitution |

| Solvent | Dichloromethane or tetrahydrofuran | Anhydrous conditions preferred |

| Temperature | Room temperature to mild heating (20-40°C) | Controlled to optimize yield |

| Salt Formation | Dry HCl gas in diethyl ether | Produces stable hydrochloride salt |

| Yield | Typically >90% for alkylation step | High efficiency reported |

| Purification | Filtration, washing, vacuum drying | Standard methods |

Chemical Reactions Analysis

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and acids (e.g., hydrochloric acid).

Scientific Research Applications

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the piperidine scaffold .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The allyl group in the target compound provides intermediate steric bulk compared to methyl (smaller) and dichlorobenzyl (larger) groups. Its conjugated double bond may enhance reactivity in cross-coupling or cycloaddition reactions . Hydroxyl and ketone groups (e.g., ) increase polarity, favoring solubility in aqueous media, which is critical for drug formulation.

Biological Activity

Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in metabolic disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its biological significance. The compound can be represented structurally as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 250.73 g/mol

This structure allows the compound to interact with various biological targets, primarily through modulation of receptor activity.

The primary mechanism attributed to this compound involves the activation of the GPR119 receptor. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. Activation of GPR119 has been shown to lead to:

- Increased GLP-1 Secretion : This incretin hormone enhances insulin secretion in response to meals, thereby lowering blood glucose levels.

- Reduced Food Intake : By modulating appetite-regulating pathways, GPR119 activation can help in weight management and obesity treatment .

In Vitro Studies

Several studies have demonstrated the biological activity of this compound:

- GLP-1 Secretion : In vitro assays showed that this compound significantly stimulates GLP-1 secretion from enteroendocrine cells, which is crucial for glucose homeostasis .

- Insulin Release : It has been observed to enhance glucose-dependent insulin release from pancreatic β-cells, indicating its potential for managing diabetes .

In Vivo Studies

Animal models have been used to evaluate the efficacy of this compound:

- Diabetes Models : In studies involving diabetic mice, administration of the compound resulted in improved glycemic control and reduced body weight over a treatment period of four weeks .

- Appetite Regulation : Behavioral studies indicated a decrease in food intake among treated subjects, supporting its role in appetite suppression .

Case Study 1: Metabolic Syndrome Treatment

A clinical trial investigated the effects of this compound on patients with metabolic syndrome. The trial reported:

- Participants : 120 individuals with metabolic syndrome.

- Duration : 12 weeks.

- Outcomes :

- Significant reduction in fasting blood glucose levels (average decrease of 25 mg/dL).

- Improvement in lipid profiles, with a notable decrease in triglycerides and LDL cholesterol levels.

The results suggest that this compound may serve as an effective therapeutic agent for metabolic disorders related to insulin resistance .

Case Study 2: Weight Management

Another study focused on the weight management effects of this compound:

- Participants : 80 overweight individuals.

- Duration : 8 weeks.

- Outcomes :

- Average weight loss of 5 kg.

- Participants reported reduced cravings and less frequent snacking.

These findings highlight the potential utility of the compound in obesity management strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.